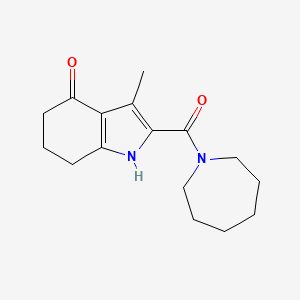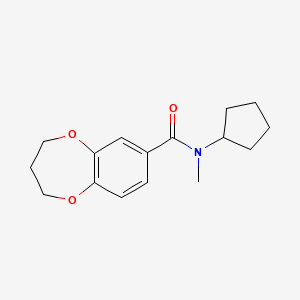
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one, also known as AMTI, is a chemical compound that has been used in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one acts as a selective antagonist of the mu opioid receptor, which is responsible for the analgesic effects of opioids. By blocking the mu opioid receptor, 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one can reduce the analgesic effects of opioids and prevent their addictive properties. 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one has also been found to act as a partial agonist of the kappa opioid receptor, which can lead to the activation of this receptor and the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one has been found to have different biochemical and physiological effects, depending on the receptor it interacts with. By blocking the mu opioid receptor, 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one can reduce the analgesic effects of opioids and prevent their addictive properties. By acting as a partial agonist of the kappa opioid receptor, 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one can lead to the activation of this receptor and the regulation of mood, anxiety, and stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one has several advantages and limitations for lab experiments. One advantage is its selectivity for the mu opioid receptor, which can lead to more specific results in studies involving this receptor. However, its partial agonist activity at the kappa opioid receptor can complicate the interpretation of results in studies involving this receptor. Another limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one. One direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the study of its effects on other opioid receptors, such as the delta opioid receptor, which is involved in the regulation of mood and pain. Additionally, the study of 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one in combination with other compounds, such as opioid agonists and antagonists, can provide insights into the interactions between different receptors and their effects on pain management and addiction.
Métodos De Síntesis
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one can be synthesized using different methods, including the reaction of 3-methylindole-4,7-dione with azepane-1-carboxylic acid, followed by hydrogenation, cyclization, and dehydration. Another method involves the reaction of 2,3-dihydro-1H-indol-4-one with azepane-1-carboxylic acid, followed by hydrogenation and dehydration.
Aplicaciones Científicas De Investigación
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one has been used in various scientific research applications, including the study of opioid receptors, which are involved in pain management and addiction. 2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one has been found to be a selective antagonist of the mu opioid receptor, which is responsible for the analgesic effects of opioids. This compound has also been used in the study of the kappa opioid receptor, which is involved in the regulation of mood, anxiety, and stress.
Propiedades
IUPAC Name |
2-(azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-14-12(7-6-8-13(14)19)17-15(11)16(20)18-9-4-2-3-5-10-18/h17H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJCDFWLCZYEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepane-1-carbonyl)-3-methyl-1,5,6,7-tetrahydroindol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)

![2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)
![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)

![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)

